1,1'-(OH)2-3,4-Didehydrolycopene
Description
Properties
Molecular Formula |
C40H58O2 |
|---|---|
Molecular Weight |
570.9 g/mol |
IUPAC Name |
(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,24,26-dodecaene-2,31-diol |
InChI |
InChI=1S/C40H58O2/c1-33(21-13-23-35(3)25-15-27-37(5)29-17-31-39(7,8)41)19-11-12-20-34(2)22-14-24-36(4)26-16-28-38(6)30-18-32-40(9,10)42/h11-17,19-29,41-42H,18,30-32H2,1-10H3/b12-11+,21-13+,22-14+,25-15+,26-16+,29-17+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+ |
InChI Key |
NJDYXCXZPKNDPR-ABMRICDRSA-N |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\C=C\CC(C)(C)O)\C)\C)/CCCC(C)(C)O |
Canonical SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C)CCCC(C)(C)O |
Synonyms |
1,1'-DH-DDC 1,1'-dihydroxy-3,4-didehydrolycopene |
Origin of Product |
United States |
Natural Occurrence and Microbial Ecology of 1,1 Oh 2 3,4 Didehydrolycopene
Identification in Specific Microbial Species
The distribution of 1,1'-(OH)2-3,4-didehydrolycopene is not ubiquitous among carotenoid-producing bacteria; rather, its presence is documented in specific photosynthetic and non-photosynthetic bacteria, as well as in marine ecosystems through the food web.
Erythrobacter longus, an aerobic anoxygenic phototrophic bacterium, is known to produce a variety of carotenoids. While the complete carotenoid profile of this species is complex and can vary, the genetic framework for the biosynthesis of acyclic carotenoids is present.
In the photosynthetic purple bacterium Rubrivivax gelatinosus, the production of 1,1'-(OH)2-3,4-didehydrolycopene has been specifically identified in mutants with disruptions in the crtA or crtF genes. These genes encode for spheroidene (B75920) monooxygenase and O-methyltransferase, respectively. Their inactivation leads to the accumulation of various hydroxylated and demethylated carotenoid intermediates, including 1,1'-(OH)2-3,4-didehydrolycopene. This highlights the role of specific enzymatic steps in the diversification of carotenoid structures within this bacterium.
The presence of 1,1'-(OH)2-3,4-didehydrolycopene is not limited to photosynthetic organisms. The myxobacterium Polyangium fumosum, a soil-dwelling bacterium, possesses the genetic machinery for carotenoid biosynthesis, and analysis of its metabolic products has indicated the presence of this dihydroxy-carotenoid.
Certain species of the genus Paracoccus, which are metabolically versatile and found in diverse environments, also synthesize 1,1'-(OH)2-3,4-didehydrolycopene. For instance, marine strains of Paracoccus have been shown to produce a range of carotenoids, with this compound being a notable component.
Among methanotrophic bacteria, Methylomonas species are recognized producers of 1,1'-(OH)2-3,4-didehydrolycopene. Specifically, in Methylomonas rapida, this carotenoid is one of the major pigments synthesized, along with C30 carotenoids like 4,4'-diaplycopene-4,4'-dioic acid. nih.gov These bacteria are typically found at the oxic-anoxic interfaces of freshwater environments. nih.gov
Table 1: Documented Occurrence of 1,1'-(OH)2-3,4-Didehydrolycopene
| Organism/Source | Type | Key Findings |
|---|---|---|
| Erythrobacter longus | Photosynthetic Bacterium | Possesses genetic pathways for acyclic carotenoid synthesis. |
| Rubrivivax gelatinosus | Photosynthetic Bacterium | Accumulates in crtA and crtF gene knockout mutants. |
| Polyangium fumosum | Non-Photosynthetic Bacterium | Contains the genetic framework for carotenoid production. |
| Paracoccus sp. | Non-Photosynthetic Bacterium | Marine isolates are known to produce this compound. |
| Methylomonas rapida | Non-Photosynthetic Bacterium | A major carotenoid component identified in this species. nih.gov |
| Calanus helgolandicus | Marine Copepod | Present as a marine metabolite, acquired through diet. dsmz.de |
Ecological Niche and Environmental Factors Influencing Production
The production of 1,1'-(OH)2-3,4-didehydrolycopene by diverse microorganisms suggests its adaptation to various ecological niches. The synthesis of carotenoids in bacteria is generally influenced by a range of environmental factors, which likely also modulate the production of this specific compound.
Light: In photosynthetic bacteria like Erythrobacter and Rubrivivax, light is a primary factor regulating carotenoid biosynthesis. ebi.ac.uk Carotenoids serve as accessory light-harvesting pigments and provide photoprotection against high light intensities. In non-photosynthetic bacteria, light can also induce carotenoid production as a defense mechanism against photo-oxidative stress.
Temperature: Temperature can significantly affect enzyme kinetics and, consequently, the carotenoid biosynthesis pathway. Optimal temperatures for growth often correlate with maximal carotenoid production, though stressful temperatures can sometimes trigger increased accumulation as a protective response.
Nutrient Availability: The availability of carbon and nitrogen sources is crucial for bacterial growth and the synthesis of secondary metabolites, including carotenoids. Nutrient limitation, particularly of nitrogen, can sometimes lead to an increase in carotenoid accumulation as the cellular metabolism shifts from growth to the production of storage compounds and protective pigments. ebi.ac.uk
pH and Salinity: The pH of the growth medium can influence enzymatic activities and nutrient uptake, thereby affecting carotenoid production. For marine organisms like Paracoccus sp., salinity is also a critical factor that can modulate metabolic pathways.
The ecological role of 1,1'-(OH)2-3,4-didehydrolycopene is likely tied to its antioxidant properties. The conjugated double bond system and the terminal hydroxy groups enable it to quench reactive oxygen species, thus protecting the cell from oxidative damage. This is particularly important in environments with high oxygen tension or exposure to UV radiation.
Comparative Analysis of 1,1'-(OH)2-3,4-Didehydrolycopene Distribution Across Diverse Microorganisms
The distribution of 1,1'-(OH)2-3,4-didehydrolycopene provides insights into the evolutionary diversification of carotenoid biosynthetic pathways in bacteria. While many bacteria produce the more common C40 carotenoids like β-carotene and lycopene (B16060), the synthesis of hydroxylated and desaturated acyclic carotenoids represents a more specialized branch of this pathway.
A comparative analysis reveals that the ability to produce 1,1'-(OH)2-3,4-didehydrolycopene is found in phylogenetically distant bacterial groups, including Proteobacteria (Erythrobacter, Rubrivivax, Paracoccus, Methylomonas) and Myxococcota (Polyangium). This wide distribution suggests either a deep evolutionary origin of the necessary biosynthetic enzymes or the acquisition of these genes through horizontal gene transfer.
The biosynthesis of this compound from the central precursor lycopene requires the action of at least two types of enzymes: a hydratase to introduce the hydroxyl groups at the 1 and 1' positions, and a desaturase to create the double bond at the 3,4 position. The presence and specificity of these enzymes are key determinants of the final carotenoid profile of a microorganism.
The prevalence of acyclic carotenoids, including 1,1'-(OH)2-3,4-didehydrolycopene, is a notable feature of many aquatic and soil bacteria. In contrast, cyanobacteria and algae often produce a higher proportion of cyclic carotenoids like β-carotene and its xanthophyll derivatives. This difference may reflect adaptations to different light environments and oxidative stress conditions. The linear structure of acyclic carotenoids may offer distinct advantages in membrane stabilization or antioxidant activity in specific cellular contexts.
Table 2: Comparative Distribution of Acyclic Carotenoid Biosynthesis
| Bacterial Group | Presence of 1,1'-(OH)2-3,4-Didehydrolycopene | Predominant Carotenoid Types |
|---|---|---|
| Alphaproteobacteria (Erythrobacter, Paracoccus) | Documented | Acyclic and monocyclic carotenoids, including astaxanthin precursors. |
| Betaproteobacteria (Rubrivivax) | Documented in mutants | Acyclic carotenoids of the spirilloxanthin (B1238478) and spheroidene series. |
| Gammaproteobacteria (Methylomonas) | Documented | Acyclic C30 and C40 carotenoids. |
| Myxococcota (Polyangium) | Inferred from genetics | Acyclic and monocyclic carotenoids. |
| Cyanobacteria | Not typically reported | Primarily cyclic carotenes (β-carotene) and xanthophylls. |
Biosynthetic Pathways and Enzymology of 1,1 Oh 2 3,4 Didehydrolycopene
Precursor Carotenoids and Intermediates
The formation of 1,1'-(OH)2-3,4-didehydrolycopene begins with common carotenoid precursors, which are then channeled through specific modification steps.
Lycopene (B16060), a C40 tetraterpene, serves as a crucial intermediate in the biosynthesis of a wide array of carotenoids, including 1,1'-(OH)2-3,4-didehydrolycopene. wikipedia.org Its synthesis begins with the condensation of two geranylgeranyl pyrophosphate molecules to form phytoene (B131915), which then undergoes a series of desaturation reactions to yield the characteristic long polyene chain of lycopene. wikipedia.orgaocs.org In the pathway leading to 1,1'-(OH)2-3,4-didehydrolycopene, lycopene can be acted upon by the enzyme carotene hydratase (CrtC), which adds a hydroxyl group to produce rhodopin (B94384) (1-hydroxy-lycopene). mdpi.comlipidbank.jp This initial hydration is a key step, priming the molecule for subsequent enzymatic modifications.
3,4-Didehydrolycopene is another critical precursor in this biosynthetic pathway. It can be formed through the action of a five-step phytoene desaturase, such as the one found in Neurospora crassa, which extends the desaturation process beyond lycopene. caltech.edu Alternatively, it can be produced from lycopene via the enzyme carotene 3,4-desaturase (CrtD), although CrtD typically acts on hydroxylated substrates. mdpi.comnih.gov The key role of 3,4-didehydrolycopene is as the substrate for hydroxylation reactions. Specifically, the intermediate 1-hydroxy-3,4-didehydrolycopene (also known as 3,4-dehydrorhodopin) is directly converted to 1,1'-(OH)2-3,4-didehydrolycopene by the action of carotene hydratase (CrtC) from organisms like Rubrivivax gelatinosus. lipidbank.jpnih.gov This demonstrates a pathway where desaturation at the 3,4 position can precede the final hydroxylation step.
The enzymes involved in the biosynthesis of 1,1'-(OH)2-3,4-didehydrolycopene exhibit a range of specificities for other carotenoid substrates. For instance, carotene hydratases (CrtC) and desaturases (CrtD) also act on other acyclic carotenoids like neurosporene (B1235373) and its hydroxylated derivatives. mdpi.com In some bacterial systems, the spheroidene (B75920) pathway runs parallel to the spirilloxanthin (B1238478) pathway (which involves lycopene derivatives), and enzymes show activity on intermediates of both pathways. mdpi.comnih.gov For example, CrtD from Rubrivivax gelatinosus can convert 1-HO-ζ-carotene. nih.gov While the direct precursors are acyclic, the broader context of carotenoid biosynthesis includes the cyclization of lycopene by lycopene cyclase (CrtY) to form cyclic carotenoids such as β-carotene. lipidbank.jp The specificity of CrtC and CrtD for acyclic ends (ψ-end groups) prevents the formation of 1,1'-(OH)2-3,4-didehydrolycopene from these cyclic precursors.
Key Enzymatic Transformations and Gene Involvement
The synthesis of 1,1'-(OH)2-3,4-didehydrolycopene is dependent on the coordinated action of two key enzymes, a hydratase and a desaturase, encoded by the crtC and crtD genes, respectively.
Carotene hydratase, encoded by the crtC gene, is a crucial enzyme that catalyzes the addition of a water molecule across the C1=C2 double bond of an acyclic carotenoid end group, forming a tertiary hydroxyl group. nih.govwikipedia.org This reaction is cofactor-independent. nih.gov The specificity of CrtC is a determining factor in the biosynthetic pathway.
Enzyme from Rubrivivax gelatinosus : This CrtC exhibits broad substrate specificity. It can perform two successive hydration steps, converting lycopene first to 1-hydroxy-lycopene (rhodopin) and then to 1,1'-dihydroxy-lycopene. mdpi.comlipidbank.jp Crucially, it also hydrates 1-hydroxy-3,4-didehydrolycopene to form the final product, 1,1'-(OH)2-3,4-didehydrolycopene. lipidbank.jpnih.gov
Enzyme from Rhodobacter species : In contrast, the CrtC from Rhodobacter capsulatus is more specific. While it can hydrate (B1144303) lycopene to rhodopin, it is unable to add the second hydroxyl group to either hydroxylycopene or 1-hydroxy-3,4-didehydrolycopene. mdpi.comlipidbank.jp Consequently, the formation of 1,1'-(OH)2-3,4-didehydrolycopene does not occur in organisms solely expressing this type of CrtC. nih.gov
The heterologous expression of crtC from Rubrivivax gelatinosus in E. coli strains engineered to produce precursor carotenoids has successfully demonstrated the formation of 1,1'-(OH)2-3,4-didehydrolycopene. nih.govebi.ac.uk
| Substrate | CrtC from Rubrivivax gelatinosus | CrtC from Rhodobacter capsulatus |
|---|---|---|
| Lycopene | ✓ (Forms Rhodopin) | ✓ (Forms Rhodopin) |
| Rhodopin (1-HO-Lycopene) | ✓ (Forms 1,1'-(OH)2-Lycopene) | ✗ |
| 1-Hydroxy-3,4-didehydrolycopene | ✓ (Forms 1,1'-(OH)2-3,4-Didehydrolycopene) | ✗ |
| Neurosporene | ✓ (Forms 1-HO-Neurosporene) | ✓ (Forms 1-HO-Neurosporene) |
Carotene 3,4-desaturase, the product of the crtD gene, is responsible for introducing a double bond at the C3-C4 position of a ψ-end group. mdpi.comnih.gov This enzyme is closely related to the phytoene desaturase (CrtI) family. mdpi.com A key characteristic of CrtD is its strict requirement for a pre-existing hydroxyl group at the C1 position for substrate recognition and activity. mdpi.comnih.gov
Substrate Specificity : The purified CrtD enzymes from Rhodobacter capsulatus and Rubrivivax gelatinosus modify the 3,4-dihydro portion of a 1-hydroxy-ψ-end group. mdpi.comnih.gov They efficiently convert substrates like 1-hydroxy-neurosporene and 1-hydroxy-lycopene (rhodopin). nih.gov However, O-methylated derivatives are not desaturated, indicating the unsubstituted 1-hydroxyl group is essential. mdpi.com
Role in the Pathway : In the biosynthesis of 1,1'-(OH)2-3,4-didehydrolycopene, the order of CrtC and CrtD action is critical. The pathway typically proceeds via hydroxylation of lycopene to rhodopin by CrtC, followed by desaturation of rhodopin to 1-hydroxy-3,4-didehydrolycopene by CrtD. A second hydration step by a promiscuous CrtC (like that from R. gelatinosus) then yields the final product. lipidbank.jp If both ends of the lycopene molecule are hydroxylated by CrtC to form 1,1'-dihydroxy-lycopene, the resulting molecule is not a substrate for CrtD, creating a dead-end in the spirilloxanthin pathway. researchgate.net
The combination of different crtC and crtD genes in engineered E. coli has been used to produce unusual acyclic carotenoids, including 1,1'-(OH)2-3,4-didehydrolycopene, highlighting the interplay between these two key enzymes. nih.gov
| Enzyme (Gene) | Reaction Catalyzed | Key Substrates | Key Products |
|---|---|---|---|
| Carotene Hydratase (CrtC) | Addition of H₂O to C1=C2 double bond | Lycopene, Neurosporene, 1-Hydroxy-3,4-didehydrolycopene | Rhodopin, 1-HO-Neurosporene, 1,1'-(OH)2-3,4-Didehydrolycopene |
| Carotene 3,4-Desaturase (CrtD) | Introduction of C3=C4 double bond | Rhodopin (1-HO-Lycopene), 1-HO-Neurosporene | 1-Hydroxy-3,4-didehydrolycopene, 1-HO-3,4-didehydroneurosporene |
Phytoene Desaturase (e.g., Al-1 from Neurospora crassa, CrtI from Rhodobacter rubrum) and its Role in Pathway Diversification
The biosynthesis of the 1,1'-(OH)2-3,4-didehydrolycopene backbone begins with the colorless C40 carotenoid precursor, phytoene. The conversion of phytoene to a colored, unsaturated carotenoid is catalyzed by the enzyme phytoene desaturase. However, the specificity and the end product of this desaturation step vary significantly between organisms, representing a crucial point of diversification in carotenoid biosynthetic pathways. Two primary types of phytoene desaturases are the fungal Al-1 type and the bacterial CrtI type.
The enzyme Al-1 from the fungus Neurospora crassa is a single, multi-functional protein that catalyzes up to five sequential desaturation steps. uniprot.orgnih.govwikipedia.org This five-step desaturase converts phytoene into 3,4-didehydrolycopene through the intermediates phytofluene, zeta-carotene, neurosporene, and lycopene. uniprot.org The introduction of a fifth double bond at the C3,4 position by Al-1 is a key step that prevents the cyclization of that end of the molecule, diverting the pathway towards the synthesis of monocyclic carotenoids like torulene (B1238558), and ultimately, the C35 apocarotenoid neurosporaxanthin. semanticscholar.orgplos.org The Al-1 enzyme can also act on hydroxylated substrates, such as converting 1-hydroxylycopene into 1-hydroxy-3,4-didehydrolycopene, indicating its role in forming the direct precursors to 1,1'-(OH)2-3,4-didehydrolycopene. uniprot.org
In contrast, the bacterial phytoene desaturase, CrtI, typically catalyzes either three or four desaturation steps. The specific product of the CrtI reaction depends on the bacterial species. For instance, the CrtI from Rhodobacter capsulatus is a three-step desaturase that produces neurosporene as its final product. researchgate.net The CrtI from Rhodospirillum rubrum is believed to be a four-step desaturase that yields lycopene exclusively. researchgate.netresearchgate.net In another example, CrtI from Rubrivivax gelatinosus can perform both three- and four-step desaturations, resulting in a mixture of neurosporene and lycopene. nih.gov Some bacterial CrtI enzymes, like the one from Rhodobacter azotoformans, can produce trace amounts of 3,4-didehydrolycopene, but this is not their primary product. oup.com
This divergence in the end product of phytoene desaturation—3,4-didehydrolycopene from Al-1 versus lycopene or neurosporene from CrtI—fundamentally dictates the subsequent downstream modifications and the final carotenoids accumulated by the organism.
| Enzyme | Organism | Number of Desaturation Steps | Primary Product(s) | Role in Diversification |
| Al-1 | Neurospora crassa | 5 | 3,4-Didehydrolycopene | Directs pathway to monocyclic carotenoids (e.g., torulene) by producing a substrate that can only be cyclized at one end. semanticscholar.org |
| CrtI | Rhodobacter rubrum | 4 | Lycopene | Directs pathway towards bicyclic carotenoids (e.g., spirilloxanthin) by producing a symmetrical substrate for cyclases. researchgate.netresearchgate.net |
| CrtI | Rubrivivax gelatinosus | 3 and 4 | Neurosporene and Lycopene | Creates a mix of precursors, allowing for the simultaneous synthesis of different carotenoid families. nih.gov |
| CrtI | Rhodobacter capsulatus | 3 | Neurosporene | Funnels precursors primarily into the spheroidene pathway. researchgate.net |
Other Enzymes in Downstream Carotenoid Metabolism
Once the 3,4-didehydrolycopene backbone is synthesized, a variety of downstream enzymes are responsible for its modification into more complex carotenoids, including 1,1'-(OH)2-3,4-didehydrolycopene. These enzymes typically add functional groups or perform cyclization reactions.
Hydroxylases (Hydratases): The introduction of hydroxyl groups at the C1 and C1' positions is essential for the formation of 1,1'-(OH)2-3,4-didehydrolycopene. In purple non-sulfur bacteria, this reaction is often catalyzed by carotenoid hydratases, such as CrtC. nih.gov In other microorganisms, enzymes like the bacterial CrtZ or plant cytochrome P450 hydroxylases (e.g., CYP97A) are responsible for adding hydroxyl groups to the ionone rings of carotenoids. frontiersin.org These enzymes add oxygen-containing functional groups that increase the polarity of the carotenoid molecule.
Lycopene Cyclases: While the 3,4-double bond in 3,4-didehydrolycopene prevents cyclization at that end, the opposite end of the molecule is a substrate for lycopene cyclases. semanticscholar.org In Neurospora, the bifunctional AL-2 protein contains a lycopene cyclase domain that converts 3,4-didehydrolycopene into torulene. semanticscholar.orgplos.org This cyclization represents a significant branch point in the pathway.
Ketolases and Oxygenases: Further modifications can be introduced by other enzyme classes. Carotenoid ketolases, such as CrtW found in many bacteria, introduce keto groups onto the carotenoid backbone. frontiersin.org In Neurospora, a carotenoid oxygenase is responsible for cleaving torulene to produce C35 apocarotenoids, which are precursors to neurosporaxanthin. plos.org
Methylases: In some bacterial pathways, such as in Rhodobacter capsulatus, the CrtF enzyme catalyzes the methylation of a 1-hydroxy group. nih.gov This modification alters the properties of the resulting xanthophyll.
| Enzyme Class | Example Enzyme(s) | Function | Relevance to 1,1'-(OH)2-3,4-Didehydrolycopene |
| Hydroxylases/Hydratases | CrtC, CrtZ, CYP97A | Addition of hydroxyl (-OH) groups | Directly responsible for the synthesis of the target compound from its 3,4-didehydrolycopene precursor. nih.gov |
| Lycopene Cyclases | AL-2 (cyclase domain), CrtY | Formation of β-ionone rings | Competes for the 3,4-didehydrolycopene substrate, diverting it to the torulene branch. semanticscholar.orgplos.org |
| Ketolases | CrtW | Addition of keto (C=O) groups | Can further modify the carotenoid backbone, leading to a wider variety of xanthophylls. frontiersin.org |
| Methylases | CrtF | Addition of a methyl group to a hydroxyl group | Modifies hydroxylated carotenoids, creating derivatives with different chemical properties. nih.gov |
Regulation of 1,1'-(OH)2-3,4-Didehydrolycopene Biosynthesis
Genetic Control and Operon Structures
The genes encoding the enzymes for carotenoid biosynthesis are often organized in clusters, which facilitates their co-regulation. The structure of these gene clusters varies between organisms.
In fungi like Neurospora crassa, the key genes are located on the chromosome but may not be in a single operon. The primary enzymes for the synthesis of the 3,4-didehydrolycopene precursor are encoded by the al-1 (phytoene desaturase) and al-2 (bifunctional phytoene synthase/lycopene cyclase) genes. semanticscholar.orgplos.org Their expression is controlled by complex regulatory networks, including light-induced transcription.
In many purple photosynthetic bacteria, the carotenoid biosynthesis (crt) genes are arranged in a photosynthetic gene cluster (PGC). oup.com This cluster often contains genes for bacteriochlorophyll biosynthesis and the photosynthetic reaction center proteins, ensuring that the pigments and proteins required for photosynthesis are synthesized in a coordinated manner. The organization of these clusters can differ; in Rhodobacter sphaeroides, the crt genes are located in a contiguous operon-like structure (crtAIB-tspO-crtCDEF). oup.com In other bacteria, such as Rubrivivax gelatinosus and Rhodospirillum rubrum, the carotenogenesis genes are separated into several distinct fragments on the chromosome. oup.com This genetic arrangement allows for differential regulation of various parts of the pathway.
Environmental and Physiological Modulators of Pathway Flux
The rate of carotenoid biosynthesis is highly responsive to environmental and physiological conditions. Various abiotic and biotic factors can significantly influence the accumulation of carotenoids, including the precursors to 1,1'-(OH)2-3,4-didehydrolycopene. nih.govacs.org
Light: Light is one of the most critical regulators of carotenogenesis. High light intensity often leads to increased carotenoid accumulation. acs.org This response is a protective mechanism, as carotenoids help dissipate excess light energy and quench reactive oxygen species (ROS) generated during photosynthesis. Light can positively regulate the transcription of key biosynthetic genes, such as phytoene synthase. acs.org
Temperature: Temperature significantly affects carotenoid biosynthesis, with high temperatures generally promoting higher concentrations of carotenoids. researchgate.net However, the optimal temperature varies depending on the species and the specific carotenoid.
Stress Factors: Abiotic stresses such as drought, high salinity, and chilling can induce a significant increase in carotenoid production. nih.govacs.org A common underlying mechanism for this response is the generation of ROS. Environmental constraints lead to oxidative stress, and the resulting ROS act as signaling molecules that upregulate the biosynthesis of antioxidant compounds, including carotenoids. researchgate.netactahort.org
| Factor | Effect on Carotenoid Biosynthesis | Underlying Mechanism |
| High Light Intensity | Increased accumulation | Upregulation of biosynthetic genes; protection against photo-oxidative damage. acs.org |
| High Temperature | Generally promotes accumulation | Affects enzyme kinetics and gene expression. researchgate.net |
| Drought/Salinity | Increased accumulation | Response to oxidative stress; upregulation of antioxidant pathways. nih.govacs.org |
| Nutrient/Carbon Availability | Modulates pathway flux | Biosynthesis depends on the supply of precursors from primary metabolism. actahort.org |
Heterologous Production and Pathway Engineering for 1,1 Oh 2 3,4 Didehydrolycopene
Constructing Recombinant Microbial Strains for Biosynthesis
The heterologous production of 1,1'-(OH)2-3,4-didehydrolycopene has been successfully demonstrated by creating recombinant microbial strains. This process involves introducing genes from one organism into a host organism to produce compounds not naturally synthesized by the host.
Escherichia coli as a Model Heterologous Host
Escherichia coli (E. coli) has emerged as a preferred host for the biosynthesis of novel carotenoids. nih.govnih.gov Its well-characterized genetics, rapid growth, and ease of genetic manipulation make it an ideal chassis for metabolic engineering. nih.govfrontiersin.org Scientists have successfully expressed carotenoid biosynthetic genes from various organisms in E. coli, effectively turning it into a microbial factory for producing a range of carotenoids, including the novel 1,1'-(OH)2-3,4-didehydrolycopene. nih.govasm.org The portability of these biosynthetic genes allows for their functional expression in E. coli, which can provide the necessary precursors from its central metabolism to fuel the engineered carotenoid pathway. asm.orgnih.gov
Integration of Carotenogenic Genes (e.g., crtC, crtD from Rhodobacter, Rubrivivax)
The synthesis of 1,1'-(OH)2-3,4-didehydrolycopene in E. coli is achieved through the careful selection and combination of specific carotenogenic genes. nih.gov Key enzymes in this process are encoded by the crtC (carotene hydratase) and crtD (carotene 3,4-desaturase) genes. nih.govnih.gov
The formation of this novel carotenoid is particularly dependent on the origin of the crtC gene. nih.gov Research has shown that when the crtC gene from Rubrivivax gelatinosus is used in combination with a lycopene-producing pathway, 1,1'-(OH)2-3,4-didehydrolycopene is formed. nih.gov In contrast, using the crtC gene from Rhodobacter species under similar conditions does not yield this specific dihydroxy-carotenoid. nih.gov This highlights the unique substrate specificity of the CrtC enzyme from Rubrivivax.
Strategies for Enhancing 1,1'-(OH)2-3,4-Didehydrolycopene Accumulation
While the successful synthesis of 1,1'-(OH)2-3,4-didehydrolycopene in a heterologous host is a significant achievement, the initial production levels are often low. nih.gov Therefore, various strategies are employed to enhance its accumulation.
Pathway Optimization and Balancing of Enzyme Expression
Optimizing the biosynthetic pathway is a critical step to increase product yield. This involves fine-tuning the expression levels of the integrated carotenogenic genes to prevent the accumulation of intermediate compounds and to ensure a smooth metabolic flow towards the desired product. nih.gov For example, different combinations of carotenogenic genes from various organisms can be tested to identify the most efficient pathway. asm.org The expression of enzymes can be balanced through the use of different promoters and plasmid copy numbers to avoid metabolic bottlenecks.
Directed Evolution of Biosynthetic Enzymes
Directed evolution is a powerful technique used to improve the properties of enzymes. nih.govdss.go.thasm.org This method involves creating a large library of mutant enzymes and screening for variants with enhanced activity or altered substrate specificity. asm.orgnih.govbioprocessonline.com For carotenoid biosynthesis, directed evolution has been applied to key enzymes to increase the production of specific carotenoids. dss.go.th By evolving enzymes like CrtC and CrtD, it may be possible to enhance their catalytic efficiency for the specific reactions leading to 1,1'-(OH)2-3,4-didehydrolycopene, thereby increasing its accumulation. nih.govasm.org This approach has the potential to generate novel enzyme variants with superior performance in the engineered host. nih.gov
Comparison of Production Yields Across Engineered Systems
The heterologous production of 1,1'-(OH)2-3,4-didehydrolycopene has been successfully demonstrated in microbial systems through pathway engineering. However, a detailed comparison of production yields is challenging due to the limited availability of quantitative data in published research. The primary focus of initial studies has been on the novel synthesis and structural identification of the compound rather than on optimizing and quantifying its production titers.
The pioneering work on the biosynthesis of 1,1'-(OH)2-3,4-didehydrolycopene in a non-native host was conducted in Escherichia coli. nih.gov Researchers achieved the synthesis of this novel carotenoid by co-expressing specific carotenogenic genes from different bacterial sources. nih.govnih.gov Specifically, the combination of the carotene 3,4-desaturase gene (crtD) and the carotene hydratase gene (crtC) from Rubrivivax gelatinosus in a lycopene-accumulating strain of E. coli resulted in the formation of 1,1'-(OH)2-3,4-didehydrolycopene. nih.gov The study noted that the presence of the crtC gene from Rubrivivax was crucial, as its replacement with the corresponding gene from Rhodobacter species did not yield the target compound. nih.gov
Despite the successful synthesis, it was reported that 1,1'-(OH)2-3,4-didehydrolycopene could not be produced in substantial amounts, and the research primarily focused on its structural elucidation via mass spectrometry and NMR spectroscopy. nih.gov To date, specific production metrics such as titer (mg/L) or specific yield (mg/g dry cell weight) for 1,1'-(OH)2-3,4-didehydrolycopene in these or any other engineered systems have not been extensively reported in the scientific literature.
More recently, 1,1'-dihydroxy-3,4-didehydrolycopene has been identified as a major C40 carotenoid naturally produced by several pigmented strains of Methylomonas species, which are methanotrophic bacteria. nih.gov While this discovery highlights a natural biosynthetic pathway for the compound, studies on the heterologous expression of this pathway or the engineering of Methylomonas for enhanced production have not yet provided quantitative yield data for comparison with the recombinant E. coli systems.
The following table summarizes the engineered systems in which the production of 1,1'-(OH)2-3,4-didehydrolycopene has been reported, highlighting the genetic strategies employed.
Table 1: Engineered Systems for the Production of 1,1'-(OH)2-3,4-Didehydrolycopene
| Host Organism | Genetic Modification | Precursor Compound | Reported Outcome | Quantitative Yield Data | Reference |
|---|---|---|---|---|---|
| Escherichia coli | Co-expression of crtC and crtD from Rubrivivax gelatinosus in a lycopene-producing strain. | Lycopene (B16060) | Successful synthesis of 1,1'-(OH)2-3,4-didehydrolycopene. | Not produced in substantial amounts; specific yield not reported. | nih.gov |
| Escherichia coli | Co-expression of three different carotenoid desaturases with a carotenoid hydratase, a cyclase, and a hydroxylase. | Geranylgeranyl diphosphate | Synthesis of four novel carotenoids, including 1,1'-(OH)2-3,4-didehydrolycopene. | Not reported. | nih.gov |
The scarcity of yield data indicates that research into the heterologous production of 1,1'-(OH)2-3,4-didehydrolycopene is still in a relatively early stage. Future work involving metabolic engineering strategies, such as optimizing gene expression, increasing precursor supply, and selecting robust host strains, will be essential to enhance production titers and enable a comprehensive comparison of yields across different engineered platforms.
Advanced Analytical Approaches for the Detection, Separation, and Quantification of 1,1 Oh 2 3,4 Didehydrolycopene
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for isolating 1,1'-(OH)2-3,4-didehydrolycopene from complex biological extracts and for assessing its purity. The choice of chromatographic technique depends on the sample matrix, the concentration of the analyte, and the required resolution.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of carotenoids, including 1,1'-(OH)2-3,4-didehydrolycopene. researchgate.netnih.gov The method's versatility allows for the use of various stationary and mobile phases to achieve optimal separation.
For the analysis of 1,1'-(OH)2-3,4-didehydrolycopene and related carotenoids, reversed-phase HPLC is commonly employed. nih.gov A C18 column, such as a Waters Spherisorb S5 ODS2, is a frequent choice for the stationary phase. nih.gov The separation is typically achieved using a gradient elution, which involves changing the composition of the mobile phase during the analysis. A common mobile phase system consists of a mixture of solvents like acetonitrile, water, and ethyl acetate (B1210297), often with the addition of a small amount of an amine like triethylamine (B128534) to improve peak shape and prevent degradation of the carotenoids. nih.gov For instance, a linear gradient of ethyl acetate (from 0% to 95%) in an acetonitrile-water-triethylamine mixture (9:1:0.01, v/v/v) over 18 minutes at a flow rate of 1 ml/min has been successfully used. nih.gov
Detection is most commonly performed using a UV-Vis or a photodiode array (PDA) detector. Carotenoids exhibit characteristic absorption spectra in the visible range, and 1,1'-(OH)2-3,4-didehydrolycopene, with its extended system of conjugated double bonds, is expected to have distinct absorption maxima. researchgate.net For example, a fraction identified as potentially being 1,1'-(OH)2-3,4-didehydrolycopene showed 12 conjugated double bonds. researchgate.net The specific wavelengths for monitoring depend on the carotenoid of interest, with a general scan range of 400-600 nm being typical.
A simple and rapid single-step extraction with a hexane (B92381)/methanol (B129727)/water mixture followed by HPLC on a Spherisorb C18 column has been developed for analyzing carotenoids from phototrophic bacteria. nih.gov This method utilizes a non-linear gradient of 50%–100% acetone (B3395972) in water and is capable of determining a wide range of carotenoids. nih.gov
Interactive Table: HPLC Parameters for Carotenoid Analysis
| Parameter | Details | Reference |
| Column | Waters Spherisorb S5 ODS2 (4 mm x 250 mm), C18 reversed-phase silica (B1680970) gel | nih.gov |
| Mobile Phase | Linear 18-min gradient of ethyl acetate (0-95%) in acetonitrile-water-triethylamine (9:1:0.01, v/v/v) | nih.gov |
| Flow Rate | 1 ml/min | nih.gov |
| Detection | UV-Vis or Photodiode Array (PDA) | nih.govnih.gov |
| Sample Preparation | Dried extracts redissolved in methanol with 0.1% NH4OH | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC. lcms.czlcms.cz This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. lcms.cz
The principles of method transfer from HPLC to UPLC are well-established, often utilizing calculators to adjust parameters such as flow rate and gradient conditions to maintain the separation's resolving power. lcms.cz For carotenoid analysis, transferring an established HPLC method to a UPLC system can lead to significant improvements in throughput and efficiency. turkjps.orgnih.gov
In the context of analyzing polar compounds, a technique known as hydrophilic interaction chromatography (HILIC) coupled with UPLC has proven effective. lcms.cz While typically used for highly polar molecules, the principles of optimizing separation through mobile phase modifiers and different stationary phases are applicable to the broader field of UPLC. For instance, using an ACQUITY UPLC BEH Amide column in HILIC mode has been successful for separating metformin (B114582) and its related substances, highlighting the versatility of UPLC systems. lcms.cz
Interactive Table: Comparison of HPLC and UPLC
| Feature | HPLC | UPLC | Reference |
| Particle Size | 3-5 µm | < 2 µm | lcms.cz |
| Pressure | Lower | Higher | lcms.cz |
| Analysis Time | Longer | Shorter | lcms.cz |
| Resolution | Good | Higher | lcms.cz |
| Solvent Consumption | Higher | Lower | lcms.cz |
Gas Chromatography (GC) Considerations for Carotenoids
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. oiv.intmdpi.com However, its application to carotenoids like 1,1'-(OH)2-3,4-didehydrolycopene is limited due to their high molecular weight and low volatility. Direct GC analysis of intact carotenoids is generally not feasible as they tend to decompose at the high temperatures required for volatilization.
To overcome this limitation, chemical derivatization can be employed to increase the volatility of the analytes. jfda-online.com Silylation is a common derivatization technique where polar functional groups, such as the hydroxyl groups in 1,1'-(OH)2-3,4-didehydrolycopene, are converted to less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. jfda-online.com This allows for their analysis by GC-Mass Spectrometry (GC-MS), which can provide valuable structural information through fragmentation patterns. researchgate.netnih.gov
Despite the possibility of derivatization, GC is not the preferred method for carotenoid analysis due to the potential for incomplete derivatization, side reactions, and thermal degradation, which can complicate data interpretation. HPLC and UPLC remain the dominant techniques for the separation and quantification of these pigments.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are essential for the structural elucidation of 1,1'-(OH)2-3,4-didehydrolycopene, providing information on its molecular mass, elemental composition, and the connectivity of its atoms.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis (e.g., LC-MS, EI-MS, CI-MS, FD-MS)
Mass Spectrometry (MS) is a cornerstone technique for determining the molecular weight and obtaining structural information about carotenoids. uni-saarland.demsu.edu The choice of ionization technique is critical for successful analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination that couples the separation capabilities of HPLC or UPLC with the detection and identification power of MS. This is particularly useful for analyzing complex mixtures of carotenoids. nih.gov
Electron Ionization (EI-MS) involves bombarding the sample with high-energy electrons, leading to extensive fragmentation. uni-saarland.denist.gov While this can provide detailed structural information, the molecular ion peak may be weak or absent for labile molecules like carotenoids.
Chemical Ionization (CI-MS) is a softer ionization technique that results in less fragmentation and a more prominent molecular ion peak, which is advantageous for determining the molecular weight. uni-saarland.de
Field Desorption (FD-MS) is another soft ionization technique that is well-suited for non-volatile and thermally labile compounds like carotenoids. It has been used to determine the molecular mass of related carotenoids. lipidbank.jp
For 1,1'-(OH)2-3,4-didehydrolycopene, with a chemical formula of C40H58O2, the expected monoisotopic molecular mass is 570.4437 g/mol . lipidbank.jp MS analysis would aim to confirm this molecular weight. Tandem mass spectrometry (MS/MS) can provide further structural details by fragmenting the molecular ion and analyzing the resulting daughter ions. mdpi.com
Interactive Table: Mass Spectrometry Data for Related Carotenoids
| Compound | Ionization Method | m/z (ion) | Reference |
| Didemethylspirilloxanthin | FD-MS | 568 | lipidbank.jp |
| 1,1'-Dihydroxy-3,4-didehydrolycopene | FD-MS | 570 | lipidbank.jp |
| 1'-Hydroxy-3',4'-didehydrorhodopin | FD-MS | 570 | lipidbank.jp |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, including carotenoids. researchgate.netorganicchemistrydata.orgacdlabs.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the unambiguous assignment of its structure.
¹H NMR provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). acdlabs.comhmdb.ca For 1,1'-(OH)2-3,4-didehydrolycopene, the ¹H NMR spectrum would be complex, showing signals for the olefinic protons in the polyene chain, protons on the hydroxyl-bearing carbons, and the methyl groups.
¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment. lipidbank.jp The chemical shifts of the carbon atoms can be used to identify the different functional groups present in the molecule. For example, the carbons involved in the conjugated double bond system would appear in the downfield region of the spectrum.
The complete assignment of the ¹H and ¹³C NMR spectra for 1,1'-(OH)2-3,4-didehydrolycopene would require a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. These advanced techniques help to establish the connectivity between protons and carbons, ultimately leading to a definitive structural confirmation.
UV-Visible Absorption Spectroscopy for Chromophore Characterization
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the identification and quantification of carotenoids. This method relies on the principle that molecules with conjugated double bonds, known as chromophores, absorb light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.comijprajournal.com The extensive system of alternating single and double bonds in the polyene backbone of carotenoids is responsible for their characteristic colors and strong light absorption. ijprajournal.com
The UV-Vis spectrum of a carotenoid provides critical information based on three key features:
Absorption Maxima (λmax): The wavelengths at which maximum absorption occurs are indicative of the length and nature of the chromophore. Longer conjugated systems absorb light at longer wavelengths.
Spectral Fine Structure: The shape of the spectrum, specifically the presence of sharp peaks or "fine structure," reveals information about the planarity of the molecule and the presence of cis or trans isomers.
Intensity of Absorption (Molar Absorptivity, ε): The strength of the absorption is proportional to the concentration of the compound in a solution, as described by the Beer-Lambert law.
For 1,1'-(OH)2-3,4-didehydrolycopene, the chromophore is defined by its system of conjugated double bonds. Research has indicated that this compound possesses a chromophore consisting of 12 conjugated double bonds. researchgate.net The specific λmax values for this compound, like other carotenoids, are determined by analyzing its spectrum in a specific solvent, typically hexane, acetone, or ethanol. While lycopene (B16060), a related carotenoid, exhibits characteristic absorption peaks around 444, 471, and 503 nm in n-hexane, the precise maxima for 1,1'-(OH)2-3,4-didehydrolycopene would be unique due to its specific structure. researchgate.net Detailed spectral data for a vast number of carotenoids, which are essential for their identification, are compiled in comprehensive resources like the Carotenoids Handbook. researchgate.net The differences in the absorption spectra between various carotenoids allow for their quantification, often at a characteristic wavelength where interference from other compounds is minimal. researchgate.net
Table 1: Key Spectral Characteristics for Carotenoid Identification
| Spectral Feature | Significance in Characterization |
|---|---|
| λmax (Wavelength of Maximum Absorbance) | Primarily determined by the number of conjugated double bonds in the chromophore. Longer conjugation leads to a bathochromic (red) shift to longer wavelengths. ijprajournal.combath.ac.uk |
| Spectral Shape (%III/II ratio) | The ratio of the height of the longest-wavelength peak to the middle peak provides information on the aggregation state and isomerization (cis/trans) of the polyene chain. |
| Vibrational Fine Structure | The presence of distinct peaks reveals the all-trans configuration of the polyene chain. Cis-isomers often exhibit a "cis-peak" at a shorter wavelength. |
Integrated Analytical Workflows and Omics Approaches (e.g., Metabolomics for pathway analysis)
The identification of 1,1'-(OH)2-3,4-didehydrolycopene within biological systems is greatly enhanced by integrated analytical workflows that couple separation techniques with sensitive detection methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone of carotenoid analysis, allowing for the separation of complex mixtures. nih.goveuropa.eu When coupled with mass spectrometry (MS), this workflow becomes a powerful tool for structural elucidation and quantification. nih.gov
An integrated workflow for analyzing this compound typically involves:
Extraction: A single-step extraction using a mixture of solvents like hexane and methanol is often employed to isolate hydrophobic substances, including carotenoids, from a biological matrix. nih.gov
Separation: Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly used to separate individual carotenoids based on their polarity. A gradient elution with mobile phases such as acetone-water or acetonitrile/tert-butyl-methyl ether/water mixtures allows for the resolution of dozens of related compounds in a single run. nih.goveuropa.eu
Detection and Identification: A photodiode array (PDA) or UV-Vis detector provides initial identification based on the characteristic absorption spectrum of each eluting compound. europa.eu For definitive identification, the eluent is directed to a mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) is a widely used ionization technique for carotenoids due to its high sensitivity. nih.gov The structure is confirmed using a combination of HPLC retention time, UV-Vis spectra, and mass fragmentation patterns. nih.gov
Metabolomics, the large-scale study of small molecules within cells and biological systems, utilizes these integrated workflows to investigate biosynthetic pathways. nih.gov By analyzing the complete profile of carotenoids in an organism, researchers can map metabolic routes and identify the function of specific genes. mdpi.comfrontiersin.org
The biosynthesis of 1,1'-(OH)2-3,4-didehydrolycopene has been elucidated using such approaches. Studies involving the expression of carotenogenic genes in non-carotenogenic host organisms like Escherichia coli have been particularly insightful. It has been demonstrated that the combination of genes crtC (neurosporene 1,2-hydratase) and crtD (1-OH-neurosporene 3,4-desaturase) from bacteria like Rhodobacter can produce unusual acyclic carotenoids, including 1,1'-dihydroxy-3,4-didehydrolycopene. caltech.edu This metabolomic engineering approach, where pathways are reconstructed in a heterologous host, allows for the direct correlation of gene function with metabolite production. nih.gov For instance, research has shown that the enzyme CrtC can perform hydration steps to form 1,1′-(OH)2-lycopene, a related precursor. researchgate.net This type of pathway analysis is crucial for understanding how diverse carotenoid structures are generated in nature. nih.govnih.gov
Table 2: Research Findings on the Analysis and Biosynthesis of 1,1'-(OH)2-3,4-Didehydrolycopene
| Research Area | Key Finding | Analytical Method | Reference |
|---|---|---|---|
| Structural Feature | Identified as having a chromophore with 12 conjugated double bonds. | HPLC analysis and visible spectra. | researchgate.net |
| Biosynthesis | Can be synthesized by the combined action of the enzymes CrtC (hydratase) and CrtD (desaturase). | Heterologous expression of genes in E. coli followed by metabolite analysis. | caltech.edu |
| Pathway Intermediate | The related precursor 1-OH-3,4-didehydrolycopene was identified as a pathway intermediate in Rhodospirillum rubrum. | HPLC-APCI-MS. | nih.gov |
| Metabolic Engineering | Coexpression of carotenoid desaturases and hydratases can lead to the production of novel carotenoids. | Genetic engineering and subsequent chemical analysis (LC-MS). | nih.gov |
Biological Roles and Mechanisms of Action of 1,1 Oh 2 3,4 Didehydrolycopene
Antioxidative Mechanisms in Model Systems
The antioxidative capabilities of 1,1'-(OH)2-3,4-didehydrolycopene have been investigated through various in vitro models, revealing its effectiveness in neutralizing reactive oxygen species and protecting against oxidative damage.
Singlet Oxygen Quenching Activity in in vitro Assays
Carotenoids are recognized as potent quenchers of singlet oxygen (¹O₂), a highly reactive and destructive form of oxygen. nih.govmdpi.com This quenching can occur through two primary mechanisms: physical quenching and chemical quenching. In physical quenching, the carotenoid absorbs the excess energy from singlet oxygen, converting it back to its benign ground state (triplet oxygen), and then dissipates this energy as heat. nih.gov Chemical quenching involves the carotenoid itself being oxidized, leading to the formation of various degradation products. nih.gov
Studies on carotenoids demonstrate their high efficiency in deactivating singlet oxygen, with quenching rate constants often exceeding 10⁸ dm³ mol⁻¹ s⁻¹ in aqueous environments like micelles and liposomes. mdpi.com The extended system of conjugated double bonds in the polyene chain of carotenoids is central to their ability to quench singlet oxygen. nih.gov While specific data for 1,1'-(OH)2-3,4-didehydrolycopene is not extensively detailed in the provided results, the general principles of carotenoid antioxidant activity strongly suggest its significant singlet oxygen quenching capabilities.
Protection Against Photooxidation in Liposomal and Artificial Membrane Systems
Liposomes and artificial membranes serve as valuable models for studying the protective effects of antioxidants against photooxidation, a process where light exposure generates reactive oxygen species that damage lipids. mdpi.comnih.gov Carotenoids, when incorporated into these membrane systems, have been shown to protect against lipid peroxidation. nih.gov
The orientation and location of the carotenoid within the lipid bilayer are crucial for its protective function. mdpi.com The presence of polar end groups, such as the hydroxyl groups in 1,1'-(OH)2-3,4-didehydrolycopene, influences how the molecule anchors itself within the membrane, which in turn affects its interaction with oxidizing species. nih.gov Studies on liposomal systems have shown that carotenoids can inhibit the degradation of polyunsaturated fatty acids, which are highly susceptible to oxidative damage. nih.gov The protective effect of carotenoids in these systems is independent of whether the singlet oxygen is generated by a water-soluble or a lipid-soluble photosensitizer. mdpi.com
Table 1: Factors Affecting Liposomal Lipid Degradation
This table summarizes key findings on the factors influencing the oxidative and hydrolytic degradation of liposomal lipids during long-term storage.
| Factor Studied | Observation | Reference |
|---|---|---|
| Presence of Cholesterol | EPC/cholesterol liposomes are less sensitive to degradation than EPC liposomes, likely due to decreased lipid-bilayer hydration. | nih.gov |
| Type of Degradation | Oxidative degradation is the primary process during long-term storage, with an earlier onset than hydrolytic degradation. | nih.gov |
| Antioxidant Efficacy | The water-soluble antioxidant Tempol provided significantly better protection to EPC liposomal PUFA against oxidative damage than vitamin E. | nih.gov |
| Component Sensitivity | Polyunsaturated fatty acids (PUFA) are the most sensitive component of the liposome (B1194612) bilayer to oxidative degradation. | nih.gov |
Radical-Mediated Peroxidation Inhibition
Free radicals, such as peroxyl radicals (ROO•), are key initiators of lipid peroxidation, a chain reaction that can cause significant damage to cell membranes. mdpi.comresearchgate.net Carotenoids are effective at trapping these radicals, thereby inhibiting the propagation of peroxidation. mdpi.com The mechanism of this inhibition involves the carotenoid donating an electron or a hydrogen atom to the radical, forming a resonance-stabilized carotenoid radical that is less reactive and can terminate the chain reaction. mdpi.commdpi.com
The antioxidant activity of carotenoids against radical-mediated peroxidation has been demonstrated in liposomal systems. For instance, astaxanthin, a carotenoid with a similar structure to 1,1'-(OH)2-3,4-didehydrolycopene, has been shown to be more effective than β-carotene in inhibiting lipid peroxide production in liposomes. nih.gov This enhanced activity is attributed to the ability of its terminal ring moieties to trap radicals at the membrane surface and within the membrane interior. nih.gov
Comparative Analysis of Structure-Activity Relationships for Antioxidant Function
The antioxidant potency of a carotenoid is not solely determined by its general class but is intricately linked to its specific molecular structure. Key features such as the presence and position of hydroxyl groups, the length of the polyene chain, and the nature of the end groups (acyclic versus cyclic) all play significant roles.
Influence of Hydroxyl Groups and Polyene Chain Length
The presence of hydroxyl (-OH) groups on the terminal rings of a carotenoid can significantly impact its antioxidant activity. nih.govresearchgate.net These polar groups can influence the molecule's orientation within a membrane and its ability to form hydrogen bonds. nih.gov In some contexts, hydroxyl groups can enhance radical scavenging activity. nih.gov For instance, in flavonoids, the number and position of hydroxyl groups are critical determinants of their antioxidant capacity. nih.govresearchgate.net
The length of the conjugated polyene chain is also a crucial factor. nih.gov Generally, a longer conjugated system leads to a higher efficiency in quenching excited state molecules like singlet oxygen. mdpi.com However, the relationship between chain length and radical scavenging activity can be more complex. For example, some studies have shown that shorter apo-carotenals may exhibit poorer radical scavenging activity than their full-chain counterparts. nih.gov
Table 2: Structure-Activity Relationships of Flavonoid Antioxidants
This table outlines the key structural features of flavonoids that influence their antioxidant activity, providing a comparative framework for understanding the role of similar functional groups in carotenoids.
| Structural Feature | Impact on Antioxidant Activity | Reference |
|---|---|---|
| Number of Phenolic Hydroxyls | An increase is favorable for antioxidant activity. | nih.gov |
| Hydroxylation at C-3', 4' in B ring | Remarkably improves antioxidant activity. | nih.govresearchgate.net |
| Ortho-methoxyl group on phenolic hydroxyl | Favorable for improving antioxidant capacity. | nih.gov |
| Glycosylation | Decreases antioxidant activity. | nih.gov |
| Position of Phenolic Hydroxyls | Has a greater effect on antioxidant activity than the number of hydroxyls. | nih.gov |
Acyclic vs. Cyclic Structures in Antioxidant Potency
The antioxidant activity of carotenoids is also influenced by whether their end groups are acyclic (like lycopene (B16060) and 1,1'-(OH)2-3,4-didehydrolycopene) or cyclic (like β-carotene). Acyclic carotenoids, lacking the β-ionone ring, may exhibit different antioxidant properties. For example, lycopene has been shown to be a more potent singlet oxygen quencher than β-carotene in some studies. nih.gov
Photoprotective Functions in Photosynthetic Organisms
The survival of photosynthetic organisms is intrinsically linked to their ability to manage the vast amounts of solar energy they absorb. While essential for photosynthesis, excess light can lead to the formation of harmful reactive oxygen species (ROS), which can damage the photosynthetic apparatus. Carotenoids, a diverse group of pigments, are at the forefront of defending against such photodamage. Among these, 1,1'-(OH)2-3,4-Didehydrolycopene, an acyclic carotenoid found in some purple photosynthetic bacteria, exhibits significant photoprotective capabilities. mdpi.comillinois.edu
The primary photoprotective functions of carotenoids like 1,1'-(OH)2-3,4-Didehydrolycopene involve two key processes: absorbing light energy and dissipating any excess energy as harmless heat through a process known as non-photochemical quenching (NPQ).
Light Energy Absorption
The specific light absorption properties of a carotenoid are determined by its chemical structure, particularly the number of conjugated double bonds in its polyene chain. While direct spectral data for 1,1'-(OH)2-3,4-Didehydrolycopene is not extensively documented, it has been reported to share the same absorption spectrum as rhodopin (B94384). nih.gov Rhodopin, an acyclic carotenoid with 11 conjugated double bonds, exhibits a characteristic absorption spectrum in organic solvents.
Table 1: Absorption Maxima of Rhodopin in Various Solvents
| Solvent | Absorption Maxima (nm) |
| Hexafluorobenzene | 461 |
| Not specified | 500 |
This table is based on data for rhodopin, which has a comparable absorption spectrum to 1,1'-(OH)2-3,4-Didehydrolycopene. nih.govresearchgate.netnih.gov
The absorption of light by 1,1'-(OH)2-3,4-Didehydrolycopene in the blue-green part of the spectrum is a critical first step in its photoprotective role, allowing the organism to capture a broader range of the solar spectrum for photosynthesis.
Non-Photochemical Quenching (NPQ)
When photosynthetic organisms are exposed to high light intensities that exceed their capacity for carbon fixation, the excess absorbed energy can lead to the formation of damaging singlet oxygen. Non-photochemical quenching (NPQ) is a crucial defense mechanism that dissipates this excess energy as heat, thereby preventing photo-oxidative damage. illinois.eduwikipedia.org
While the most well-understood NPQ mechanism, the xanthophyll cycle, involves the enzymatic conversion of violaxanthin (B192666) to zeaxanthin (B1683548) in plants and green algae, the mechanisms in purple photosynthetic bacteria, where 1,1'-(OH)2-3,4-Didehydrolycopene is found, can differ. wikipedia.org
In some purple bacteria, a key photoprotective strategy involves the modification of carotenoids in response to oxygen. For instance, the conversion of spheroidene (B75920) to spheroidenone (B77047), which involves the introduction of a keto group and an extension of the conjugated double bond system, enhances the carotenoid's ability to quench singlet oxygen. nih.gov This is because the lower triplet state energy of spheroidenone makes it a more effective quencher.
Although direct experimental evidence detailing the specific role of 1,1'-(OH)2-3,4-Didehydrolycopene in a defined NPQ cycle is limited, its structural features suggest a capacity for energy dissipation. The presence of hydroxyl groups and a conjugated system of 12 double bonds likely contributes to its ability to quench excited states and neutralize reactive oxygen species. researchgate.net The dissipation of energy can occur through the carotenoid's low-lying excited states, effectively acting as a safety valve to release excess energy.
Table 2: Investigated Photoprotective Mechanisms in Photosynthetic Organisms
| Organism Type | Primary NPQ Mechanism | Key Carotenoids Involved |
| Plants and Green Algae | Xanthophyll Cycle | Violaxanthin, Antheraxanthin, Zeaxanthin |
| Cyanobacteria | Orange Carotenoid Protein (OCP) | Echinenone, 3'-hydroxyechinenone |
| Purple Photosynthetic Bacteria | Carotenoid Modification (e.g., ketolation) | Spheroidene, Spheroidenone, and others |
This table provides a general overview of NPQ mechanisms; the specific involvement of 1,1'-(OH)2-3,4-Didehydrolycopene in bacterial NPQ requires further investigation.
Structural Analogues and Biosynthetic Derivatives of 1,1 Oh 2 3,4 Didehydrolycopene
Naturally Occurring Hydroxylated and Desaturated Lycopene (B16060) Derivatives
The structure of 1,1'-(OH)2-3,4-didehydrolycopene serves as a scaffold for a variety of naturally occurring carotenoids. These related compounds often differ by the number and position of hydroxyl groups and the degree of desaturation in the polyene chain.
1-Hydroxy-3,4-didehydrolycopene is a monohydroxylated acyclic carotenoid that is an intermediate in the spirilloxanthin (B1238478) pathway in some photosynthetic bacteria. lipidbank.jp It is structurally similar to 1,1'-(OH)2-3,4-didehydrolycopene, differing by the absence of a second hydroxyl group at the 1'-position. The biosynthesis of this compound involves the hydration of 3,4-didehydrolycopene, a reaction catalyzed by a carotene hydratase. lipidbank.jpnih.gov In Rubrivivax gelatinosus, the CrtC enzyme can convert 3,4-dehydrorhodopin to 1,1'-(OH)2-3,4-didehydrolycopene, but the CrtC from Rhodobacter capsulatus cannot perform this second hydration step. lipidbank.jp
This carotenoid is a more desaturated analogue of 1,1'-(OH)2-3,4-didehydrolycopene, featuring an additional double bond at the 3',4'-position. nih.govnih.gov The extended conjugated system of double bonds in this molecule influences its light-absorbing properties and potential antioxidant activity. nih.gov The biosynthesis of 1,1'-dihydroxy-3,4,3',4'-tetradehydrolycopene can be achieved through the combinatorial biosynthesis in Escherichia coli by expressing carotenogenic genes from different bacterial sources. nih.govnih.gov For instance, the combination of crtC and crtD genes from Rhodobacter and Rubrivivax species can lead to the production of this unusual acyclic carotenoid. nih.gov Specifically, the CrtD desaturase from Rubrivivax can convert 1-hydroxy-3,4-didehydrolycopene to 1-hydroxy-3,4,3',4'-tetradehydrolycopene, which can then be hydroxylated to form 1,1'-dihydroxy-3,4,3',4'-tetradehydrolycopene. nih.gov
The diversity of acyclic hydroxycarotenoids extends beyond the direct derivatives of didehydrolycopene. Many of these compounds are found in trace amounts in nature but can be produced in larger quantities using engineered microorganisms. nih.gov Examples of such carotenoids include 1-hydroxyneurosporene, 1-hydroxylycopene, and 1,1'-dihydroxylycopene. nih.gov These compounds are all part of the broader carotenoid biosynthetic pathway and can be synthesized in E. coli by combining carotenogenic genes from organisms like Erwinia uredovora and Rhodobacter species. nih.gov The production of these compounds highlights the modularity of the carotenoid biosynthesis pathway and the potential for generating novel structures through genetic engineering.
Enzymatic Interconversion and Pathway Branch Points
The biosynthesis of 1,1'-(OH)2-3,4-didehydrolycopene and its analogues is intricately linked to other branches of the carotenoid pathway, particularly those leading to the rhodopin (B94384) and rhodopinal (B1259232) series of carotenoids. The enzymes involved often exhibit substrate promiscuity, allowing them to act on a range of related molecules.
Rhodopin (1,2-dihydro-ψ,ψ-caroten-1-ol) is a key intermediate in the biosynthesis of various acyclic carotenoids. lipidbank.jpgoogle.com Lycopene can be converted to rhodopin by the enzyme lycopene hydratase (CrtC). lipidbank.jp Rhodopin can then be further metabolized. For example, the CrtC from Rubrivivax gelatinosus can convert rhodopin to dihydroxylycopene. lipidbank.jp 3,4-Dehydrorhodopin, also known as 1-hydroxy-3,4-didehydrolycopene, is an intermediate in the spirilloxanthin pathway and can be converted to 1,1'-(OH)2-3,4-didehydrolycopene by the CrtC from Rvi. gelatinosus. lipidbank.jp
The rhodopinal series of carotenoids are characterized by the presence of an aldehyde group. These compounds are typically formed through the oxidation of the corresponding alcohol. While the direct conversion of 1,1'-(OH)2-3,4-didehydrolycopene to a rhodopinal-like derivative is not extensively documented, the enzymatic machinery for such conversions exists within the broader carotenoid biosynthetic network.
Oxocarotenoids are a class of carotenoids containing one or more keto groups. These functional groups can significantly alter the chemical properties of the carotenoid, including its antioxidant activity. nih.govnih.gov The formation of oxocarotenoids often proceeds through the oxidation of a hydroxylated precursor.
The spheroidene (B75920) monooxygenase (CrtA) from Rhodobacter sphaeroides is a key enzyme in the biosynthesis of oxocarotenoids like spheroidene and spirilloxanthin. nih.gov When expressed in a heterologous host like E. coli that produces various acyclic carotenoids, CrtA has been shown to catalyze the introduction of both hydroxy and keto groups at the ends of these non-native substrates. nih.gov This results in the formation of novel oxocarotenoids. For instance, precursors like 3,4-didehydrolycopene and 3,4,3',4'-tetradehydrolycopene can be converted to their respective 1-hydroxy-2-one and 1,1'-dihydroxy-2-one derivatives. nih.gov This suggests that 1,1'-(OH)2-3,4-didehydrolycopene could also serve as a substrate for such oxygenases, leading to the formation of novel oxocarotenoids. The introduction of keto groups extends the conjugated polyene system, which can enhance the radical scavenging properties of the molecule. nih.gov
Biosynthetic Diversification and Novel Structures through Engineering
Metabolic engineering and combinatorial biosynthesis have emerged as powerful tools for diversifying the structures of carotenoids. mdpi.comnih.gov By assembling genes from different organisms into a suitable host, such as Escherichia coli or yeast, it is possible to create "hybrid" biosynthetic pathways that produce rare or entirely new carotenoids. nih.gov The enzymes in these pathways, particularly those that act downstream on the C40 backbone, often exhibit a degree of substrate promiscuity, allowing them to accept and modify various carotenoid intermediates. nih.govnih.gov
A prime example of this approach is the engineered production of 1,1'-dihydroxy-3,4-didehydrolycopene itself. Researchers have successfully produced this unusual acyclic carotenoid by the heterologous co-expression of the crtC gene (encoding neurosporene (B1235373) 1,2-hydratase) and the crtD gene (encoding 1-hydroxy-neurosporene 3,4-desaturase) from different bacterial sources, such as Rhodobacter and Rubrivivax, in an engineered E. coli strain. caltech.edu This demonstrates the potential to generate specific, rare carotenoids by combining enzymes from disparate natural pathways. nih.gov
Furthermore, the biosynthetic pathway can be engineered to divert metabolic flux towards specific products. In the yeast Xanthophyllomyces dendrorhous, for instance, metabolic engineering can influence the competition between lycopene cyclase and phytoene (B131915) desaturase for their common substrate, lycopene. nih.gov This competition directs the metabolic flow either towards the bicyclic carotenoid β-carotene or towards the monocyclic carotenoid torulene (B1238558) via 3,4-didehydrolycopene, which serves as a key intermediate. nih.govnih.gov
The creation of novel derivatives from precursors of 1,1'-(OH)2-3,4-didehydrolycopene has also been demonstrated. The enzyme spheroidene monooxygenase (CrtA) from Rhodobacter sphaeroides, known for its role in forming keto-carotenoids, shows remarkable substrate flexibility when expressed in E. coli. nih.gov This enzyme can introduce both hydroxy and keto groups into various acyclic carotenoids. When presented with 3,4-didehydrolycopene, a direct precursor, the CrtA enzyme is proposed to catalyze the formation of the novel oxocarotenoid 1-OH-didehydrolycopene-2-one. nih.gov This highlights how a single engineered enzyme can generate new chemical entities from existing pathway intermediates.
Engineering efforts are not limited to microbial systems. The introduction of carotenoid biosynthesis genes from the fungus Neurospora crassa into plants has resulted in the accumulation of non-native carotenoids, including 3,4-didehydrolycopene. researchgate.net This demonstrates the feasibility of using plant-based systems for producing novel carotenoids through pathway engineering.
The table below summarizes key examples of engineered biosynthetic pathways leading to novel carotenoid structures related to 1,1'-(OH)2-3,4-didehydrolycopene.
| Host Organism | Engineered Genes/Enzymes | Substrate | Novel Product(s) | Reference |
|---|---|---|---|---|
| Escherichia coli | CrtC (Neurosporene 1,2-hydratase) from Rubrivivax gelatinosus + CrtD (1-OH-neurosporene 3,4-desaturase) from Rhodobacter | Neurosporene | 1,1'-Dihydroxy-3,4-didehydrolycopene, 1-Hydroxy-3,4,3',4'-tetradehydrolycopene | caltech.edu |
| Escherichia coli | CrtA (Spheroidene monooxygenase) from Rhodobacter sphaeroides | 3,4-Didehydrolycopene | 1-OH-didehydrolycopene-2-one (proposed) | nih.gov |
| Xanthophyllomyces dendrorhous | Overexpression of phytoene desaturase (crtI gene) | Lycopene | Increased flux towards Torulene and 3,4-didehydrolycopene derivatives | nih.gov |
| Nicotiana benthamiana (plant) | AL-1 (phytoene desaturase), AL-2 (phytoene synthase/lycopene cyclase) from Neurospora crassa | Geranylgeranyl pyrophosphate (GGPP) | 3,4-Didehydrolycopene, Torulene | researchgate.net |
Research Gaps and Future Perspectives in 1,1 Oh 2 3,4 Didehydrolycopene Studies
Elucidation of Remaining Unknown Biosynthetic Enzymes and Regulatory Networks
The biosynthesis of 1,1’-(OH)2-3,4-didehydrolycopene is known to involve the action of specific enzymes, namely carotene hydratase (CrtC) and carotene 3,4-desaturase (CrtD). researchgate.net The heterologous production of this compound in Escherichia coli has been achieved by combining the crtC and crtD genes from bacteria such as Rubrivivax gelatinosus and Rhodobacter species. researchgate.net However, the complete enzymatic machinery and the intricate regulatory networks governing its synthesis in native organisms, such as certain Methylomonas species, are not yet fully understood. nih.gov
Future research must focus on identifying any additional, currently unknown, enzymes that may play a role in the modification or stabilization of 1,1’-(OH)2-3,4-didehydrolycopene. Furthermore, a significant knowledge gap exists regarding the transcriptional and post-transcriptional regulation of the crtC and crtD genes. In purple non-sulfur bacteria, carotenoid biosynthesis is known to be regulated by factors such as light and oxygen. frontiersin.org Elucidating the specific promoters, transcription factors, and signaling pathways that respond to environmental cues to control the production of 1,1’-(OH)2-3,4-didehydrolycopene is a critical next step. Unraveling these regulatory networks will be essential for developing strategies to enhance the production of this carotenoid.
| Key Research Questions | Potential Methodologies |
| Are there other enzymes involved in the biosynthesis of 1,1’-(OH)2-3,4-didehydrolycopene? | Comparative genomics, gene knockout studies, enzyme assays |
| What are the specific regulatory elements controlling the expression of crtC and crtD? | Promoter analysis, yeast one-hybrid assays, ChIP-sequencing |
| How do environmental signals influence the production of this compound? | Transcriptomic analysis under varying light and oxygen conditions |
Exploration of Expanded Biological Roles in Diverse Microorganisms
The biological function of 1,1’-(OH)2-3,4-didehydrolycopene in the microorganisms that naturally produce it remains largely speculative. While carotenoids are generally known for their antioxidant properties and roles in photoprotection, the specific contributions of this dihydroxylated and desaturated derivative are yet to be determined. nih.govnih.gov Its presence in methanotrophic bacteria of the genus Methylomonas suggests a potential role in membrane stability or protection against oxidative stress generated during methane (B114726) metabolism. nih.govnih.gov
A crucial area of future investigation is to explore the precise biological roles of 1,1’-(OH)2-3,4-didehydrolycopene in a wider range of microorganisms. This includes examining its ability to quench reactive oxygen species, its localization within the cell membrane, and its potential contribution to the structural integrity and fluidity of the membrane. scilit.com Understanding these functions could reveal novel applications for this compound in areas such as industrial microbiology and biotechnology.
Development of Sustainable and High-Yield Production Platforms
The heterologous production of 1,1’-(OH)2-3,4-didehydrolycopene in E. coli has been demonstrated, but the yields have been reported as not substantial. researchgate.net To unlock the commercial potential of this carotenoid, the development of sustainable and high-yield production platforms is paramount. This will require a multi-pronged approach involving metabolic engineering of both the heterologous host and potentially the native producing organisms.
Strategies for enhancing production in E. coli could include optimizing codon usage of the biosynthetic genes, balancing the expression levels of CrtC and CrtD, and engineering the host's central metabolism to increase the supply of the precursor, lycopene (B16060). nih.govoup.comnih.gov Furthermore, exploring fed-batch fermentation strategies could significantly improve biomass and product yields. frontiersin.orgeppendorf.comnsf.govnih.gov In addition, the natural producers, Methylomonas species, offer an intriguing alternative. These methanotrophs can utilize methane, a potent greenhouse gas, as a sole carbon source, presenting a potentially sustainable route for carotenoid production. researchgate.netnih.gov Metabolic engineering of Methylomonas to upregulate the C40 carotenoid pathway and enhance the production of 1,1’-(OH)2-3,4-didehydrolycopene is a promising avenue for future research. nih.govmdpi.com
| Production Platform | Metabolic Engineering Strategies | Sustainability Aspects |
| Escherichia coli | Optimization of gene expression, precursor supply enhancement, fed-batch fermentation | Utilization of renewable feedstocks |
| Methylomonas sp. | Upregulation of the C40 carotenoid pathway, flux optimization | Utilization of methane as a carbon source |
Application of Advanced Multi-Omics for Comprehensive Pathway Understanding
A comprehensive understanding of the biosynthesis of 1,1’-(OH)2-3,4-didehydrolycopene and its regulation can be greatly accelerated by the application of advanced multi-omics technologies. While these approaches have been applied to carotenoid biosynthesis in general, their specific application to this particular compound is a key future direction. nih.govmdpi.comnih.govnih.govfrontiersin.org
Transcriptomic analysis can reveal the expression patterns of the biosynthetic genes under different conditions, providing insights into the regulatory networks. nih.govnih.govwur.nl Proteomic studies can identify and quantify the enzymes involved in the pathway, as well as other proteins that may play a supporting role. nih.govnih.govnih.gov Metabolomic analysis can provide a detailed snapshot of the metabolic fluxes and identify potential bottlenecks in the pathway. frontiersin.org Integrating these multi-omics datasets will be crucial for constructing a holistic model of 1,1’-(OH)2-3,4-didehydrolycopene biosynthesis, which can then be used to guide rational metabolic engineering strategies for enhanced production.
Design of Novel Carotenoid Analogues with Enhanced Biological Activities
The unique chemical structure of 1,1’-(OH)2-3,4-didehydrolycopene, with its extended conjugated double bond system and terminal hydroxyl groups, suggests that it may possess interesting biological activities. nih.gov A forward-looking research area is the design and synthesis of novel carotenoid analogues based on this structure to enhance these activities or introduce new functionalities.
Q & A
Basic: What are the standard methodologies for synthesizing 1,1'-(OH)₂-3,4-Didehydrolycopene, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves isomerization or oxidation of lycopene derivatives. Key steps include:
- Photochemical or thermal isomerization to introduce the 3,4-didehydro bond .
- Hydroxylation via controlled oxidation (e.g., using tert-butyl hydroperoxide) to introduce diol groups at the 1,1' positions .
- Purification via HPLC or column chromatography to isolate the compound from byproducts .
Yield and purity depend on solvent polarity, temperature, and catalyst selection. For example, polar aprotic solvents (e.g., DMF) improve hydroxylation efficiency but may degrade thermolabile intermediates. Validate purity using UV-Vis spectroscopy (λmax ~450 nm for conjugated dienes) and mass spectrometry .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. Raman) for 1,1'-(OH)₂-3,4-Didehydrolycopene?
Answer: Discrepancies often arise from sample preparation or instrument calibration:
- NMR artifacts : Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) may mask hydroxyl proton signals. Use deuterated solvents with low polarity and confirm peak assignments via 2D-COSY .
- Raman vs. IR : Raman is less sensitive to hydroxyl groups but better captures conjugated double bonds. Cross-validate with DFT simulations to match theoretical vibrational modes .
- Systematic error checks : Replicate measurements under controlled humidity/temperature and use internal standards (e.g., TMS for NMR) .
Basic: What in vitro assays are suitable for evaluating the antioxidant activity of 1,1'-(OH)₂-3,4-Didehydrolycopene?
Answer: Use P-E/I-C-O framework :
- Population : Human cell lines (e.g., HepG2) or purified enzymes (e.g., xanthine oxidase).
- Exposure : Dose-response curves (0.1–100 µM) in DMSO/PBS.
- Comparison : Positive controls (e.g., Trolox) and negative controls (vehicle-only).
- Outcome : Quantify ROS scavenging via DPPH/ABTS assays or SOD activity inhibition.
Ensure assay specificity by measuring interference from compound autofluorescence (e.g., at 517 nm for DPPH) .
Advanced: How should researchers design studies to address conflicting reports on the compound’s bioavailability in mammalian models?
- Multi-modal dosing : Compare oral vs. intravenous administration in rodents to isolate absorption barriers.
- Tracer techniques : Use ¹⁴C-labeled analogs to track metabolic fate via LC-MS .
- Controlled variables : Standardize diet (e.g., lipid content) and gut microbiota profiles across cohorts.
Analyze contradictions using multivariate regression to identify confounding factors (e.g., inter-species differences in CYP450 expression) .
Basic: What chromatographic techniques are optimal for separating 1,1'-(OH)₂-3,4-Didehydrolycopene isomers?
Answer:
- HPLC : Use C30 columns with mobile phases of methanol/MTBE/water (85:10:5 v/v) for baseline separation of cis/trans isomers .
- Chiral chromatography : Employ amylose-based columns to resolve enantiomers, critical for studying stereospecific bioactivity .
Validate separations with diode-array detection (DAD) and compare retention times to synthetic standards .
Advanced: How can computational modeling predict the stability of 1,1'-(OH)₂-3,4-Didehydrolycopene under physiological conditions?
Answer:
- Molecular dynamics (MD) : Simulate degradation pathways in aqueous environments (e.g., hydrolysis of conjugated dienes) .
- DFT calculations : Estimate bond dissociation energies (BDEs) for hydroxyl groups to predict antioxidant mechanisms .
- QSPR models : Corrogate experimental data (e.g., half-life in plasma) with descriptors like logP and polar surface area .
Validate models against accelerated stability studies (40°C/75% RH for 6 months) .
Basic: What are the ethical considerations for in vivo toxicity studies of this compound?
Answer: Follow NIH/IRB guidelines :
- 3Rs principle : Replace animal models with in vitro assays where possible; refine dosing to minimize harm.
- Endpoint criteria : Predefine humane endpoints (e.g., >20% weight loss) and use anesthesia during invasive procedures.
- Data transparency : Report negative results (e.g., hepatotoxicity at high doses) to avoid publication bias .
Advanced: How can researchers reconcile discrepancies between in vitro bioactivity and in vivo efficacy?
Answer: Apply systems pharmacology :
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Integrate ADME data to identify bioavailability bottlenecks.
- Tissue-specific metabolomics : Compare compound concentrations in target organs (e.g., liver vs. plasma) .
- Microbiome analysis : Screen for microbial metabolism of the compound using metagenomics .
Use Bayesian statistics to quantify uncertainty in cross-study comparisons .
Basic: What spectroscopic techniques confirm the structural integrity of 1,1'-(OH)₂-3,4-Didehydrolycopene post-synthesis?
Answer:
- UV-Vis : Validate conjugation via λmax shifts (e.g., hypsochromic shifts upon oxidation) .
- NMR : Assign protons using ¹H-¹³C HSQC; hydroxyls appear as broad singlets (~δ 1.5–2.5 ppm) in DMSO-d₆ .
- HRMS : Confirm molecular formula (C₄₀H₅₄O₂) with <2 ppm error .
Advanced: What strategies mitigate oxidative degradation during long-term storage of 1,1'-(OH)₂-3,4-Didehydrolycopene?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
